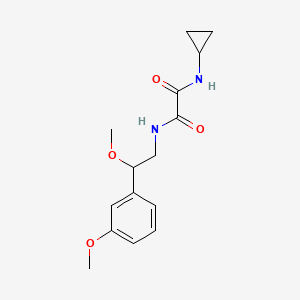

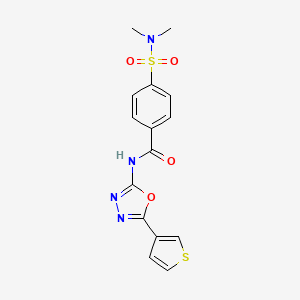

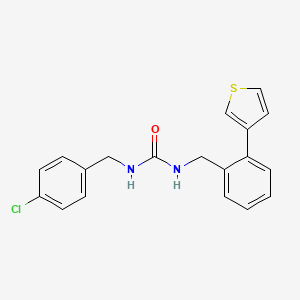

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMOX is a small molecule that can be synthesized in the laboratory using a specific method.

Scientific Research Applications

Organic Synthesis and Catalysis

This compound has been studied for its role in the synthesis of organic compounds with a sustainable perspective. It’s used in catalytic protocols, such as the Michael addition of N-heterocycles to chalcones . This process is significant for creating bioactive compounds with potential therapeutic applications.

Bioactive Compound Development

The unique structural characteristics of this compound make it easier to bind with target molecules, which is crucial for developing new medications. It has been applied to the preparation of potential bioactive compounds like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, although with moderate yield due to the retro-Michael reaction .

Protective Group in Thiolate Monolayer Formation

The 3,4-dimethoxybenzyl group within the compound serves as a solubilizing protective group. It’s particularly useful for the in situ deprotection/deposition of extended aromatic thiolate monolayers. This group increases the solubility and stability of the precursor and is cleaved off during monolayer formation .

Self-Assembled Monolayers (SAMs)

Due to its solubilizing properties, this compound is instrumental in forming SAMs, which are used in various applications, including electronics and sensor technology. The protective group is stable under conditions that facilitate the synthesis of SAM precursors .

Suzuki–Miyaura Coupling

The compound’s structural components are relevant in the Suzuki–Miyaura coupling, a widely used reaction in organic chemistry. This reaction is known for its mild conditions and functional group tolerance, making it suitable for creating complex organic molecules .

Green Chemistry

The compound is involved in reactions with good green metrics, meaning they are environmentally friendly. This is important in the field of green chemistry, where the focus is on reducing the environmental impact of chemical production .

properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-23-14-6-4-5-12(9-14)11-19-17(21)18(22)20-13-7-8-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKFVFBKCAZOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)

![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)

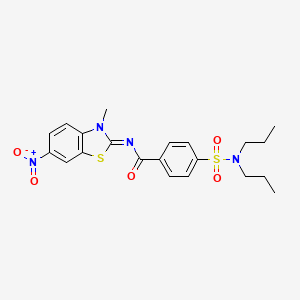

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)

![7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2893769.png)

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)